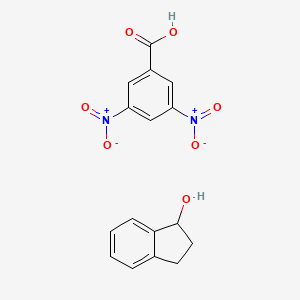
2,3-dihydro-1H-inden-1-ol;3,5-dinitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-inden-1-ol and 3,5-dinitrobenzoic acid are two distinct chemical compounds. 2,3-Dihydro-1H-inden-1-ol is a bicyclic organic compound with a hydroxyl group attached to the indane structure. It is also known as 1-indanol or indan-1-ol. 3,5-Dinitrobenzoic acid is an aromatic compound with two nitro groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position.
準備方法
Synthetic Routes and Reaction Conditions
-
2,3-Dihydro-1H-inden-1-ol
Reduction of Indanone: One common method involves the reduction of indanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Hydrogenation of Indene: Another method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
-
3,5-Dinitrobenzoic Acid
Industrial Production Methods
2,3-Dihydro-1H-inden-1-ol: Industrial production often involves the catalytic hydrogenation of indene due to its efficiency and scalability.
3,5-Dinitrobenzoic Acid: Industrially, the nitration process is optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
-
2,3-Dihydro-1H-inden-1-ol
-
3,5-Dinitrobenzoic Acid
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, tin(II) chloride.
Catalysts: Palladium on carbon, sulfuric acid, nitric acid.
Major Products
Oxidation of 2,3-Dihydro-1H-inden-1-ol: Indanone.
Reduction of 3,5-Dinitrobenzoic Acid: 3,5-Diaminobenzoic acid.
科学的研究の応用
Chemistry
2,3-Dihydro-1H-inden-1-ol: Used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dinitrobenzoic Acid: Utilized as a reagent in analytical chemistry for the detection and quantification of various compounds.
Biology and Medicine
2,3-Dihydro-1H-inden-1-ol: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
3,5-Dinitrobenzoic Acid: Studied for its role in the synthesis of biologically active molecules and potential therapeutic agents.
Industry
2,3-Dihydro-1H-inden-1-ol: Employed in the manufacture of fragrances and flavoring agents due to its pleasant odor.
3,5-Dinitrobenzoic Acid: Used in the production of dyes, pigments, and explosives.
作用機序
類似化合物との比較
-
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Similar compounds include indanol, indanone, and indene.
3,5-Dinitrobenzoic Acid: Similar compounds include 2,4-dinitrobenzoic acid, 3,5-dinitrobenzaldehyde, and 3,5-dinitroaniline.
-
Uniqueness
特性
CAS番号 |
61463-15-8 |
|---|---|
分子式 |
C16H14N2O7 |
分子量 |
346.29 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-1-ol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C9H10O.C7H4N2O6/c10-9-6-5-7-3-1-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4,9-10H,5-6H2;1-3H,(H,10,11) |
InChIキー |
NTDWWSKZHKFBOU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
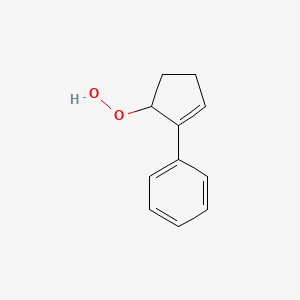
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)

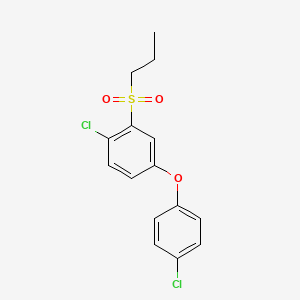
![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

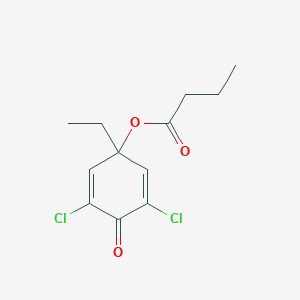
![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
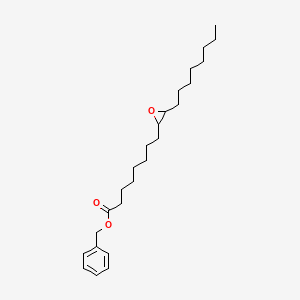
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
